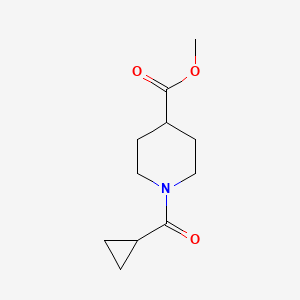
Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate, also known as MCCP, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological and therapeutic applications. MCCP is a cyclic piperidine derivative that can be synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. This modulation may be responsible for the observed analgesic effects of Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate.
Biochemical and Physiological Effects
Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. Additionally, Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate in lab experiments is its relatively low toxicity. Additionally, Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate is stable and easy to handle, making it a convenient compound to work with. However, one limitation of using Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research involving Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate. One area of interest is the development of new analgesic drugs based on the structure of Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate. Additionally, further research is needed to fully understand the mechanism of action of Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate and its potential therapeutic applications. Finally, the development of new synthesis methods for Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate may lead to improved yields and a better understanding of the compound's properties.
Méthodes De Synthèse
One of the most common methods for synthesizing Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate is through the reaction of 4-piperidone hydrochloride with methyl cyclopropanecarboxylate in the presence of a base such as sodium hydroxide. This reaction results in the formation of Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate as a white crystalline solid.
Applications De Recherche Scientifique
Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate has been the subject of numerous scientific studies due to its potential as a pharmacological agent. Some studies have shown that Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate has significant antinociceptive and analgesic effects in animal models, making it a potential candidate for the treatment of pain.
Propriétés
IUPAC Name |
methyl 1-(cyclopropanecarbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-15-11(14)9-4-6-12(7-5-9)10(13)8-2-3-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYFUARFMQGJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B7636807.png)
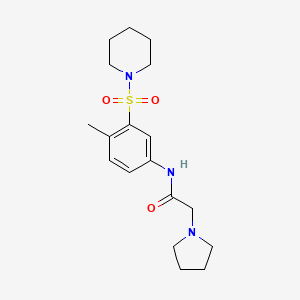
![3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7636824.png)
![2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B7636825.png)
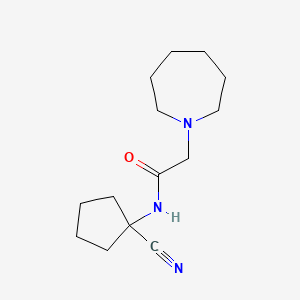
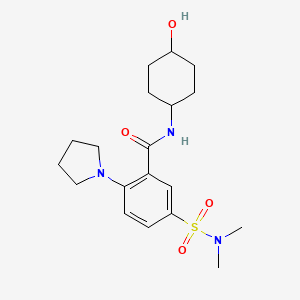

![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)
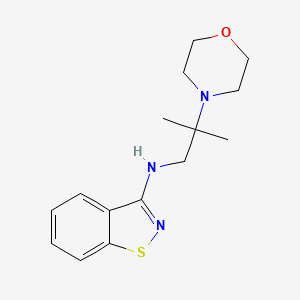
![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-N-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7636867.png)
![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7636868.png)
![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)
![2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)